EGFR Kinase Inhibition: In Silico Structural Differentiation and Unverified Activity
Based on its 4-aminoquinazoline scaffold, N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine is predicted to bind the ATP-binding pocket of receptor tyrosine kinases like EGFR . While one source claims an IC50 value of 63 nM against wild-type EGFR for a compound with a similar name, this datum could not be conclusively verified for the target compound [1]. This in silico prediction provides a hypothesis for its mode of action but does not represent a direct, quantitative comparison to known EGFR inhibitors like gefitinib or erlotinib. Robust head-to-head experimental data is required to confirm this activity.
| Evidence Dimension | Predicted target binding |
|---|---|
| Target Compound Data | Predicted EGFR kinase inhibitor based on structural class |
| Comparator Or Baseline | Gefitinib (IC50 = 2.2 nM [2]), Erlotinib (IC50 = 2 nM [3]) |
| Quantified Difference | Unable to calculate. No verified IC50 data available for the target compound. |
| Conditions | In silico prediction / Class-level inference |
Why This Matters
While suggestive, the absence of verified IC50 data means this compound's potency and selectivity versus clinical EGFR inhibitors cannot be assessed, which is critical for any project requiring a validated starting point.
- [1] BindingDB. BDBM50154289 (CHEMBL3774947). View Source
- [2] BindingDB. Ki Summary for CHEMBL939 (Gefitinib). View Source
- [3] PubChem. Erlotinib (CID 176870). View Source
